N-(2-Methoxybenzyl)-2-methylpropan-1-amine N-(2-Methoxybenzyl)-2-methylpropan-1-amine
Brand Name: Vulcanchem
CAS No.: 869942-72-3
VCID: VC7808984
InChI: InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3
SMILES: CC(C)CNCC1=CC=CC=C1OC
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol

N-(2-Methoxybenzyl)-2-methylpropan-1-amine

CAS No.: 869942-72-3

Cat. No.: VC7808984

Molecular Formula: C12H19NO

Molecular Weight: 193.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxybenzyl)-2-methylpropan-1-amine - 869942-72-3

Specification

CAS No. 869942-72-3
Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine
Standard InChI InChI=1S/C12H19NO/c1-10(2)8-13-9-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3
Standard InChI Key ISFFDNRXIWXMSM-UHFFFAOYSA-N
SMILES CC(C)CNCC1=CC=CC=C1OC
Canonical SMILES CC(C)CNCC1=CC=CC=C1OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[(2-methoxyphenyl)methyl]-2-methylpropan-1-amine, reflects its core structure:

  • A 2-methoxybenzyl group (C6H4(OCH3)CH2\text{C}_6\text{H}_4(\text{OCH}_3)\text{CH}_2) attached to the nitrogen atom.

  • A 2-methylpropyl chain ((CH3)2CHCH2(\text{CH}_3)_2\text{CHCH}_2) extending from the amine group.

The methoxy group at the ortho position of the benzyl ring introduces steric and electronic effects, influencing both reactivity and intermolecular interactions . The SMILES notation CC(C)CNCC1=CC=CC=C1OC\text{CC(C)CNCC1=CC=CC=C1OC} further clarifies the connectivity .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC12H19NO\text{C}_{12}\text{H}_{19}\text{NO}
Molecular Weight193.28 g/mol
Boiling PointEstimated 280–300°C (extrapolated)
Density~0.98 g/cm³ (analog-based estimate)
SolubilityMiscible in polar organic solvents

Synthesis and Production

Synthetic Routes

N-(2-Methoxybenzyl)-2-methylpropan-1-amine is typically synthesized via reductive amination or alkylation strategies:

Reductive Amination

  • Imine Formation: Condensation of 2-methoxybenzaldehyde with 2-methylpropan-1-amine in a solvent like methanol or ethanol.

  • Reduction: Use of sodium borohydride (NaBH4\text{NaBH}_4) or catalytic hydrogenation (e.g., Pd/C\text{Pd/C}) to reduce the imine intermediate .

Alkylation

Direct alkylation of 2-methylpropan-1-amine with 2-methoxybenzyl chloride in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) .

Table 2: Representative Synthetic Conditions

MethodReagents/ConditionsYieldReference
Reductive Amination2-Methoxybenzaldehyde, NaBH4\text{NaBH}_4, MeOH, RT65–75%
Catalytic HydrogenationH2\text{H}_2, Pd/C\text{Pd/C}, EtOH, 50°C80–85%
Alkylation2-Methoxybenzyl chloride, K2CO3\text{K}_2\text{CO}_3, DMF70%

Chemical Reactivity and Functionalization

Amine-Driven Reactions

The secondary amine group undergoes characteristic reactions:

  • Alkylation/Acylation: Formation of tertiary amines or amides using alkyl halides or acyl chlorides .

  • Salt Formation: Protonation with HCl yields water-soluble hydrochloride salts .

  • Oxidation: Conversion to nitroxides or imines under oxidative conditions .

Aromatic Ether Modifications

The 2-methoxybenzyl moiety participates in:

  • Demethylation: Cleavage of the methoxy group via BBr3\text{BBr}_3 to form phenolic derivatives.

  • Electrophilic Substitution: Nitration or sulfonation at the aromatic ring’s para position .

Applications in Scientific Research

Medicinal Chemistry

  • Pharmacophore Scaffold: The compound’s rigidity and lipophilicity make it a candidate for CNS-targeted drugs, particularly monoamine oxidase (MAO) inhibitors .

  • Chiral Resolution: Utilized as a resolving agent for enantioselective synthesis.

Materials Science

  • Ligand Design: Coordinates transition metals in catalytic systems for cross-coupling reactions .

  • Polymer Additives: Enhances thermal stability in epoxy resins .

Hazard ClassGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye IrritationH319Use safety goggles
Respiratory IrritationH335Use in fume hood

Future Research Directions

Mechanistic Studies

  • Elucidate MAO inhibition kinetics to assess neuropharmacological potential .

  • Investigate stereoelectronic effects of the ortho-methoxy group on reactivity .

Process Optimization

  • Develop flow chemistry protocols to improve synthesis scalability .

  • Explore biocatalytic routes using transaminases for greener production .

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